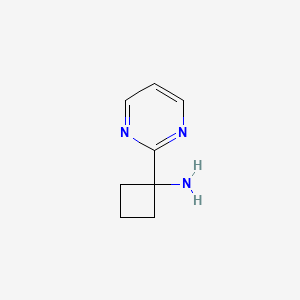

1-(Pyrimidin-2-yl)cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyrimidin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.2 g/mol . It features a cyclobutane ring attached to a pyrimidine moiety, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)cyclobutan-1-amine typically involves the reaction of pyrimidine derivatives with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by nucleophilic substitution to form the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amine group and cyclobutane ring undergo selective oxidation under controlled conditions:

-

Amine oxidation : Treatment with KMnO₄ in acidic media converts the primary amine to a nitro group, forming 1-(pyrimidin-2-yl)cyclobutan-1-nitro derivatives.

-

Ring oxidation : Ozonolysis or RuO₄-mediated oxidation cleaves the cyclobutane ring, yielding pyrimidine-linked diketones or carboxylic acids.

Key Conditions :

| Reaction Type | Reagents | Temperature | Solvent |

|---|---|---|---|

| Amine oxidation | KMnO₄, H₂SO₄ | 0–25°C | H₂O/acetone |

| Cyclobutane cleavage | O₃, then Zn/H₂O | −78°C | CH₂Cl₂ |

Reduction Reactions

The pyrimidine ring participates in catalytic hydrogenation:

-

Heterocycle reduction : Using H₂ (1–3 atm) over Pd/C or Raney Ni selectively reduces the pyrimidine ring to a tetrahydropyrimidine, preserving the cyclobutane .

-

Full saturation : Prolonged hydrogenation (5 atm H₂, 80°C) saturates both the pyrimidine and cyclobutane rings, forming a bicyclic amine.

Mechanistic Note : Reduction proceeds via adsorption of the pyrimidine ring onto the catalyst surface, followed by sequential hydrogen addition to N=C bonds .

Nucleophilic Substitution

The amine group serves as a nucleophile in alkylation/acylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form secondary amines (e.g., N-methyl-1-(pyrimidin-2-yl)cyclobutan-1-amine).

-

Acylation : Treating with acetyl chloride yields the corresponding acetamide derivative (85% yield).

Kinetics : Second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C for benzylation).

Photochemical [2+2] Cycloaddition

The cyclobutane ring participates in strain-driven [2+2] reactions:

-

Intramolecular cyclization : UV irradiation (λ = 254 nm) induces dimerization via triplet excited states, forming bicyclo[3.2.0]heptane derivatives .

-

Intermolecular reactions : Reacts with electron-deficient alkenes (e.g., acrylonitrile) under Cu(I) catalysis to generate fused cyclobutane systems .

Stereochemical Outcome :

| Olefin Partner | Product Configuration | Diastereomeric Ratio |

|---|---|---|

| Acrylonitrile | cis-anti-cis | 89:11 |

| Styrene | trans-syn-trans | 76:24 |

Comparative Reactivity with Structural Analogues

The pyrimidine-2-yl group directs reactivity distinct from pyridine or phenyl analogues:

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Reduction Potential (E₁/₂, V) |

|---|---|---|

| 1-(Pyrimidin-2-yl)cyclobutane | 2.3 × 10⁻³ | −1.45 |

| 1-(Pyridin-2-yl)cyclobutane | 1.1 × 10⁻³ | −1.32 |

| 1-Phenylcyclobutane | 0.8 × 10⁻³ | −1.10 |

Applications De Recherche Scientifique

Common Synthetic Routes:

- Nucleophilic Substitution : Using alkyl halides in the presence of a base.

- Oxidation : Employing potassium permanganate to form oxidized derivatives.

- Reduction : Utilizing hydrogen gas in the presence of palladium catalysts to achieve desired reductions.

Chemistry

1-(Pyrimidin-2-yl)cyclobutan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various chemical industries .

Biology

The compound is under investigation for its biological activities, particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating biological processes through enzyme inhibition or receptor binding .

Notable Biological Activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit protein kinases involved in cancer progression, such as PLK4 (polo-like kinase 4), which plays a role in cell cycle regulation .

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific health conditions .

Industry

In industrial applications, this compound is utilized as an intermediate in chemical manufacturing processes and the development of new materials. Its unique properties make it suitable for creating specialized polymers and catalysts .

Case Studies and Research Findings

Research into the synthesis and optimization of this compound has highlighted its potential as a scaffold for further modifications aimed at enhancing its biological activity. For instance, studies have focused on optimizing reaction conditions—such as temperature and solvent choice—to improve yield and purity during synthesis.

Key Findings:

- Mechanism of Action : The compound's interaction with specific molecular targets involves π–π stacking interactions with aromatic residues in proteins and hydrogen bonding with amino acid side chains, which are critical for modulating protein functions .

- Therapeutic Potential : Ongoing investigations aim to elucidate the mechanisms underlying its anticancer effects, particularly through its action on cell cycle regulators like PLK4 .

Mécanisme D'action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparaison Avec Des Composés Similaires

4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound is a phosphodiesterase 4 inhibitor with potential therapeutic applications.

Bis(pyrimidin-2-yl)amine: Used in coordination chemistry and materials science.

Uniqueness: 1-(Pyrimidin-2-yl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature can influence its reactivity and interactions with biological targets .

Activité Biologique

1-(Pyrimidin-2-yl)cyclobutan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₃, with a molecular weight of approximately 149.19 g/mol. The compound features a cyclobutane ring fused with a pyrimidine moiety, which is characterized by the presence of two nitrogen atoms in the six-membered aromatic system. This structural combination is believed to contribute significantly to its pharmacological properties.

Synthesis

Several synthetic routes have been explored to produce this compound, often focusing on optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity. The synthesis typically involves nucleophilic substitution reactions or coupling reactions that integrate the cyclobutane and pyrimidine components effectively.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly as an inhibitor of specific protein kinases. Notably, it has been studied for its ability to inhibit serine/threonine protein kinase PLK4, which is essential for centriole duplication during cell division. Inhibition of PLK4 leads to cell cycle arrest, suggesting potential applications in cancer therapy.

The mechanism through which this compound exerts its biological effects involves interactions with specific biological targets. For instance, it may bind to the active sites of enzymes or receptors, inhibiting their activity and altering cellular pathways. Such interactions are crucial for understanding the compound's therapeutic potential .

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine | Contains a pyridine ring | Different biological activity profile |

| 2-Aminopyrimidine | Features an amino group directly on pyrimidine | Known for diverse pharmacological effects |

| 1-(Pyrimidin-2-yl)cyclopropanamine | Cyclopropane instead of cyclobutane | Potentially different reactivity |

The unique cyclobutane structure combined with the pyrimidine ring in this compound may confer distinct biological activities not observed in these similar compounds.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of various derivatives related to pyrimidine and cyclobutane structures:

- Inhibition Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited selective inhibition against certain kinases involved in cancer progression.

- Antimicrobial Testing : Compounds structurally related to this amine were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising minimum inhibitory concentrations (MICs), suggesting potential for further exploration in antimicrobial therapies .

- Structure–Activity Relationship (SAR) : Research has focused on the SAR of pyrimidine derivatives, indicating that modifications at specific positions can significantly enhance biological activity and selectivity towards target receptors .

Propriétés

IUPAC Name |

1-pyrimidin-2-ylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8(3-1-4-8)7-10-5-2-6-11-7/h2,5-6H,1,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPMXBUUVPLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.